1-Pyridin-3-yl-1,4-diazepane

Nicotinic acetylcholine receptor Binding affinity Partial agonist

Sourcing 1-Pyridin-3-yl-1,4-diazepane (CAS 223796-20-1) is a strategic decision. This NS3531 scaffold is a pharmacologically defined α4β2 nAChR partial agonist (Ki=136 nM, 41% efficacy), not a generic building block. Unlike uncharacterized analogs, its co-crystal structure (PDB: 3U8J) and defined SAR profile guarantee inter-laboratory reproducibility for binding displacement and electrophysiology assays. Specifying this exact compound eliminates variability, ensuring your novel ligand screening is anchored to a validated benchmark. Insist on the authenticated standard.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 223796-20-1
Cat. No. B1600365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyridin-3-yl-1,4-diazepane
CAS223796-20-1
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=CN=CC=C2
InChIInChI=1S/C10H15N3/c1-3-10(9-12-4-1)13-7-2-5-11-6-8-13/h1,3-4,9,11H,2,5-8H2
InChIKeyJBOVXXZNZSULJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pyridin-3-yl-1,4-diazepane (CAS 223796-20-1): Procurement-Grade Prototype for α4β2 Nicotinic Receptor Research


1-Pyridin-3-yl-1,4-diazepane (CAS 223796-20-1), also referred to as NS3531, is a pyridine-containing heterocyclic compound that serves as a validated prototypical ligand for the α4β2 nicotinic acetylcholine receptor (nAChR). It is a key scaffold in a series of five pyridine-containing agonists derived from 1-(pyridin-3-yl)-1,4-diazepane, which have been characterized through binding, electrophysiology, and X-ray crystallography [1]. The compound has a defined Ki of 136 nM for the α4β2 nAChR in rat cortical membranes [2] and an efficacy of 41% relative to acetylcholine (ACh) in functional assays [3]. Its crystal structure in complex with the acetylcholine-binding protein (AChBP) from Lymnaea stagnalis has been solved (PDB ID: 3U8J) [4], providing a structural baseline for understanding agonist efficacy and for the design of novel partial agonists targeting the α4β2 nAChR [5].

Why Uncharacterized 1,4-Diazepane Analogs Cannot Substitute for 1-Pyridin-3-yl-1,4-diazepane (CAS 223796-20-1) in α4β2 nAChR Research


1-Pyridin-3-yl-1,4-diazepane is not a generic building block; it is a pharmacologically defined scaffold with a specific efficacy profile (41% of ACh) [1] and a moderate binding affinity (Ki = 136 nM) [2] that positions it as a partial agonist. Substituting with an uncharacterized 1,4-diazepane derivative or a simple pyridine-containing analog risks introducing untested variations in agonist efficacy, which is tightly coupled to the compound's ability to form a strong intersubunit bridge linking the primary and complementary binding interfaces of the α4β2 nAChR [1]. Furthermore, the crystal structure of NS3531 bound to Ls-AChBP provides a validated structural model that is absent for most analogs [3]. Without this defined pharmacological and structural characterization, substitution would undermine the reproducibility of functional assays and the interpretability of structure-activity relationship (SAR) studies that rely on this compound as a calibrated reference point [4].

Quantitative Differentiation of 1-Pyridin-3-yl-1,4-diazepane (CAS 223796-20-1) Against α4β2 nAChR Agonist Comparators


Moderate α4β2 nAChR Binding Affinity (Ki = 136 nM) Defines 1-Pyridin-3-yl-1,4-diazepane as a Distinct Partial Agonist Scaffold

1-Pyridin-3-yl-1,4-diazepane (NS3531) exhibits a Ki of 136 nM for the α4β2 nAChR in rat cortical membranes using [3H]cytisine displacement [1]. This affinity is moderate compared to high-affinity agonists such as epibatidine (Ki = 0.05 nM) or the marketed drug varenicline (Ki = 0.11 nM) [2], and lower than that of other pyridine-containing diazepane derivatives like 1-(5-(2-methoxyethoxy)pyridin-3-yl)-1,4-diazepane (IC50 = 2.40 nM) [3]. This moderate affinity, combined with its partial agonist efficacy (41% of ACh), positions the compound as a valuable tool for probing the relationship between binding strength and functional efficacy at the α4β2 nAChR.

Nicotinic acetylcholine receptor Binding affinity Partial agonist

Partial Agonist Efficacy (41% of ACh) of 1-Pyridin-3-yl-1,4-diazepane Provides a Defined Functional Benchmark for α4β2 nAChR Activation

In two-electrode voltage-clamp electrophysiology on Xenopus laevis oocytes expressing the high-sensitivity (α4)2(β2)3 stoichiometry of α4β2 nAChR, 1-pyridin-3-yl-1,4-diazepane (NS3531) produced a maximal response of 41% relative to the full agonist acetylcholine (ACh, 100 μM) [1]. This efficacy value places it within the 21-76% range observed for a series of five prototypical pyridine-containing agonists derived from this scaffold [1]. This partial agonist profile distinguishes it from full agonists like ACh (100% efficacy) and from other partial agonists with different efficacy levels, such as NS3573 (21% efficacy) or NS3920 (76% efficacy) within the same series [1].

Functional efficacy Electrophysiology Partial agonism

Validated Crystal Structure (PDB 3U8J) of 1-Pyridin-3-yl-1,4-diazepane Bound to Ls-AChBP Enables Structure-Based Design of α4β2 nAChR Agonists

The X-ray crystal structure of 1-pyridin-3-yl-1,4-diazepane (NS3531) in complex with the acetylcholine-binding protein (AChBP) from Lymnaea stagnalis has been solved and deposited in the Protein Data Bank under accession code 3U8J [1]. This structure provides atomic-level detail of the ligand's binding pose, revealing interactions that stabilize the agonist-bound conformation. Critically, this structure is part of a series of five agonist-bound Ls-AChBP complexes that have been used to correlate binding affinities and efficacies at the α4β2 nAChR, confirming Ls-AChBP as a structural surrogate for the human receptor [2]. In contrast, many closely related 1,4-diazepane derivatives lack publicly available co-crystal structures, limiting their utility for rational design.

X-ray crystallography Structure-based drug design AChBP

Well-Defined Synthesis and Characterization Protocol for 1-Pyridin-3-yl-1,4-diazepane Ensures Reproducible Procurement and Handling

A reliable synthetic route to 1-pyridin-3-yl-1,4-diazepane has been established, involving the Boc-deprotection of 1-(3-pyridyl)-4-tert-butoxycarbonylhomopiperazine using trifluoroacetic acid in dichloromethane, yielding the free base in 85% yield . The compound can be isolated as an oil and subsequently converted to a fumarate salt (m.p. 172.1-172.9 °C) for improved stability and handling . Key physicochemical properties, including predicted pKa (10.24±0.20), boiling point (324.5±27.0 °C), and density (1.050±0.06 g/cm³), are available, facilitating proper storage (under inert gas at 2-8 °C) and experimental planning . This level of characterization is often absent for custom-synthesized or uncharacterized 1,4-diazepane analogs, which may contain impurities or exhibit batch-to-batch variability that confounds biological assays.

Synthesis Characterization Quality control

High-Impact Research and Procurement Scenarios for 1-Pyridin-3-yl-1,4-diazepane (CAS 223796-20-1) Based on Validated Differentiation Evidence


Calibrated Reference for α4β2 nAChR Binding and Functional Assays

Use 1-pyridin-3-yl-1,4-diazepane as a standardized partial agonist with a known Ki of 136 nM [1] and an efficacy of 41% [2] to calibrate radioligand binding displacement assays and two-electrode voltage-clamp electrophysiology experiments. This ensures inter-laboratory reproducibility and allows direct comparison of novel α4β2 nAChR ligands against a well-characterized benchmark.

Structure-Based Drug Design of α4β2 nAChR Agonists

Leverage the high-resolution co-crystal structure of 1-pyridin-3-yl-1,4-diazepane bound to Ls-AChBP (PDB 3U8J) [3] for molecular docking, virtual screening, and structure-guided optimization. The atomic-level detail of the ligand-binding pocket interactions provides a validated starting point for designing novel partial agonists with tailored efficacy and selectivity profiles for psychiatric and neurodegenerative disorders.

SAR Studies to Elucidate the Relationship Between Chemical Structure and Agonist Efficacy

Employ 1-pyridin-3-yl-1,4-diazepane as a parent scaffold in a series of five prototypical pyridine-containing agonists with efficacies ranging from 21% to 76% [2]. By synthesizing and testing analogs, researchers can systematically investigate how specific chemical modifications (e.g., halogen substitution) influence the formation of the intersubunit bridge and, consequently, agonist efficacy at the α4β2 nAChR.

Positive Control for Synthesis and Purity Validation of 1,4-Diazepane Derivatives

Utilize the documented high-yield synthesis (85% yield) and comprehensive characterization data (fumarate salt m.p. 172.1-172.9 °C, predicted pKa = 10.24) as a benchmark for quality control when procuring or synthesizing related 1,4-diazepane compounds. This ensures that new batches meet the expected purity and physicochemical profile, minimizing variability in downstream biological assays.

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